molecular formula C10H11NO2 B138612 N-(4-Acetylphenyl)acetamide CAS No. 150667-24-6

N-(4-Acetylphenyl)acetamide

Cat. No. B138612
Key on ui cas rn: 150667-24-6
M. Wt: 177.2 g/mol
InChI Key: WECHHDJTILFYQT-UHFFFAOYSA-N
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Patent
US07427623B2

Procedure details

To a suspension of 4-aminoacetophenone 1 (74 g, 547 mmol) in toluene (700 mL), acetic anhydride (56 mL 593 mmol) was added dropwise at room temperature. Soon after added all of acetic anhydride, the reaction mixture became a clear solution and then rapidly began to make a white precipitation. The precipitation were filtrated and washed with a small amount of toluene then dried under reduced pressure to afford 2 as a white solid (93 g, 960% yield): MS(ES) m/e 178 [M+H].
Name
4-aminoacetophenone
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
960%

Identifiers

REACTION_CXSMILES
NC1N(C2C=CC(OC)=CC=2)C(C2C=CC=C(NS(C)(=O)=O)C=2)[N:5]=[C:4]2[O:27]C=C[C:3]=12.C(O[C:34](=[O:36])[CH3:35])(=O)C.[C:37]1(C)[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>>[C:4]([NH:5][C:37]1[CH:38]=[CH:39][C:40]([C:34](=[O:36])[CH3:35])=[CH:41][CH:42]=1)(=[O:27])[CH3:3]

Inputs

Step One
Name
4-aminoacetophenone
Quantity
74 g
Type
reactant
Smiles
NC1=C2C(=NC(N1C1=CC=C(C=C1)OC)C1=CC(=CC=C1)NS(=O)(=O)C)OC=C2
Name
Quantity
56 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
700 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at room temperature
CUSTOM
Type
CUSTOM
Details
a white precipitation
CUSTOM
Type
CUSTOM
Details
The precipitation
FILTRATION
Type
FILTRATION
Details
were filtrated
WASH
Type
WASH
Details
washed with a small amount of toluene
CUSTOM
Type
CUSTOM
Details
then dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 93 g
YIELD: PERCENTYIELD 960%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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